molecular formula C24H18O4 B2948925 (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone CAS No. 57379-60-9

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

Cat. No.: B2948925
CAS No.: 57379-60-9
M. Wt: 370.404
InChI Key: SWEPJKUHSNMGGH-UHFFFAOYSA-N
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Description

(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is a complex organic compound featuring a benzofuran ring attached to an oxirane ring and a benzyl ether group. Its multifaceted structure offers various reactive sites for chemical transformations, making it an interesting compound for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process. One common route starts with the synthesis of the benzofuran-2-yl precursor through cyclization reactions. The oxirane ring can be introduced using epoxidation reactions, typically employing peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The final step involves the formation of the methanone bridge, possibly through Friedel-Crafts acylation, using appropriate reagents and catalysts under controlled temperatures and inert conditions.

Industrial Production Methods

Industrial production might involve flow chemistry techniques to ensure precise control over reaction conditions and high-yield production. Catalysts like Lewis acids may be used to optimize the reaction rates and selectivities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially targeting the benzofuran moiety.

  • Reduction: : Reduction reactions may affect the ketone group, potentially leading to the formation of alcohols.

  • Substitution: : The aromatic rings are prone to electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidation: : mCPBA, potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminium hydride in dry ether.

  • Substitution: : Halogens like bromine or chlorine in the presence of iron (III) chloride.

Major Products

  • Oxidation: : Depending on the reagent, it can lead to quinone derivatives.

  • Reduction: : Conversion of the ketone to secondary alcohol.

  • Substitution: : Formation of halogenated or nitrated products.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : It serves as an intermediate in the synthesis of more complex organic molecules, useful in pharmaceuticals and materials science.

  • Catalysis: : Studied for its potential catalytic properties in organic transformations.

Biology

  • Biomolecular Research: : Investigated for its interactions with various biomolecules, offering insights into enzyme catalysis and inhibition.

Medicine

  • Drug Development: : Potential lead compound for designing drugs targeting specific molecular pathways.

  • Diagnostics: : Could be used in the synthesis of diagnostic agents due to its unique structural features.

Industry

  • Material Science: : Its structure makes it suitable for studying properties of organic electronic materials.

  • Polymer Synthesis: : May be involved in the production of specialized polymers with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Benzofuran-2-yl)oxiran-2-yl)(4-(benzyloxy)phenyl)methanone

  • (3-(Benzofuran-3-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

  • (3-(Benzothiophene-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone

Uniqueness

Compared to other similar compounds, (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is unique in its specific substitution pattern, offering distinct reactivity and interaction profiles

This compound's unique structural features, versatile reactivity, and broad applications make it an intriguing subject for ongoing scientific research

Properties

IUPAC Name

[3-(1-benzofuran-2-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c25-22(24-23(28-24)21-14-17-10-4-6-12-19(17)27-21)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14,23-24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEPJKUHSNMGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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